Cas no 396091-73-9 (Pasireotide TFA Salt)

Pasireotide TFA Salt structure
Produktname:Pasireotide TFA Salt
CAS-Nr.:396091-73-9
MF:C58H66N10O9
MW:1047.2062535286
MDL:MFCD08067735
CID:1074822
PubChem ID:9941444
Pasireotide TFA Salt Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pasireotide
- SOM 230
- SOM 320
- Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl]
- cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-benzyl-L-tyrosyl-L-phenylalanyl-(4R)-4-{[(2-aminoethyl)carbamoyl]oxy}-L-prolyl]
- Pasireotide free base
- (3S,6R,9S,12S,15S,19R,20aS)-6-((1H-indol-3-yl)methyl)-9-(4-aminobutyl)-15-benzyl-12-(4-(benzyloxy)benzyl)-1,4,7,10,13,16-hexaoxo-3-phenylicosahydropyrrolo[1,2-a][1,4,7,10,13,16]hexaazacyclooctadecin-19-yl (2-aminoethyl)carbamate
- cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L- phenylalanyl-)
- 396091-73-9 (free base)
- PASIREOTIDE [USAN]
- Cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L-phenylalanyl-)
- [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
- SCHEMBL12462108
- EN300-23849528
- AT41874
- (3S,6R,9S,12S,15S,19R,20aS)-9-(4-aminobutyl)-15-benzyl-12-{[4-(benzyloxy)phenyl]methyl}-6-[(1H-indol-3-yl)methyl]-1,4,7,10,13,16-hexaoxo-3-phenyl-icosahydropyrrolo[1,2-a]1,4,7,10,13,16-hexaazacyclooctadecan-19-yl N-(2-aminoethyl)carbamate
- NCGC00378682-03
- UNII-98H1T17066
- pasireotidum
- SOM230
- [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[[4-(phenylmethoxy)phenyl]methyl]-3-(phenylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
- HY-16381
- SOM-230
- Pasireotide [INN]
- BDBM50474236
- 98H1T17066
- CHEMBL3349607
- H01CB05
- AKOS030526804
- BRD-K59715032-362-01-4
- Pasireotide [USAN:INN]
- Q3896970
- DB06663
- pasireotida
- PASIREOTIDE [MI]
- PASIREOTIDE [MART.]
- 396091-73-9
- PASIREOTIDE [VANDF]
- cyclo((2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-benzyl-L-tyrosyl-L-phenylalanyl-(4R)-4-(((2-aminoethyl)carbamoyl)oxy)-L-prolyl)
- CHEBI:72312
- PASIREOTIDE [WHO-DD]
- GTPL2018
- PASIREOTIDE (MART.)
- Pasireotide TFA Salt
-
- MDL: MFCD08067735
- Inchi: InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1
- InChI-Schlüssel: VMZMNAABQBOLAK-DBILLSOUSA-N
- Lächelt: NCCCC[C@@H](C(N[C@H]1CC2=CC=C(C=C2)OCC3=CC=CC=C3)=O)NC([C@H](NC([C@H](C4=CC=CC=C4)NC([C@H]5N(C([C@H](CC6=CC=CC=C6)NC1=O)=O)C[C@H](OC(NCCN)=O)C5)=O)=O)CC7=CNC8=C7C=CC=C8)=O
Berechnete Eigenschaften
- Genaue Masse: 1046.50142372g/mol
- Monoisotopenmasse: 1046.50142372g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 19
- Schwere Atomanzahl: 77
- Anzahl drehbarer Bindungen: 19
- Komplexität: 1940
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 281Ų
- XLogP3: 4.7
Experimentelle Eigenschaften
- Dichte: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (2.5E-4 g/L) (25 ºC),
Pasireotide TFA Salt Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
Pasireotide TFA Salt Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB545236-5mg |
Pasireotide Acetate; . |
396091-73-9 | 5mg |
€934.50 | 2024-08-02 | ||
TRC | P211010-2.5mg |
Pasireotide TFA Salt |
396091-73-9 | 2.5mg |
$ 1401.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P879187-1mg |
Pasireotide |
396091-73-9 | 98% | 1mg |
¥2,845.00 | 2022-01-13 | |
DC Chemicals | DC22540-100mg |
Pasireotide |
396091-73-9 | >98% | 100mg |
$1200.0 | 2023-09-15 | |
abcr | AB545236-1 mg |
Pasireotide Acetate; . |
396091-73-9 | 1mg |
€271.50 | 2022-07-29 | ||
Chemenu | CM148851-10mg |
(3S,6R,9S,12S,15S,19R,20aS)-6-((1H-indol-3-yl)methyl)-9-(4-aminobutyl)-15-benzyl-12-(4-(benzyloxy)benzyl)-1,4,7,10,13,16-hexaoxo-3-phenylicosahydropyrrolo[1,2-a][1,4,7,10,13,16]hexaazacyclooctadecin-19-yl (2-aminoethyl)carbamate |
396091-73-9 | 98% | 10mg |
$914 | 2021-06-09 | |
S e l l e c k ZHONG GUO | P1127-1mg |
Pasireotide |
396091-73-9 | 99.47% | 1mg |
¥2121.94 | 2023-09-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5700-1mg |
Pasireotide |
396091-73-9 | 98% | 1mg |
¥1681.00 | 2023-09-10 | |
TargetMol Chemicals | T12370-100 mg |
Pasireotide |
396091-73-9 | 98% | 100mg |
待询 | 2023-05-31 | |
Chemenu | CM148851-10mg |
(3S,6R,9S,12S,15S,19R,20aS)-6-((1H-indol-3-yl)methyl)-9-(4-aminobutyl)-15-benzyl-12-(4-(benzyloxy)benzyl)-1,4,7,10,13,16-hexaoxo-3-phenylicosahydropyrrolo[1,2-a][1,4,7,10,13,16]hexaazacyclooctadecin-19-yl (2-aminoethyl)carbamate |
396091-73-9 | 98% | 10mg |
$914 | 2022-09-01 |
Pasireotide TFA Salt Verwandte Literatur
-
Cécile Caumes,Thomas Hjelmgaard,Olivier Roy,Morgane Reynaud,Denis Servent,Claude Taillefumier,Sophie Faure Med. Chem. Commun. 2012 3 1531
-
Charles R. Robertson,Sean P. Flynn,H. Steve White,Grzegorz Bulaj Nat. Prod. Rep. 2011 28 741
-
Samantha Stone,David J. Newman,Steven L. Colletti,Derek S. Tan Nat. Prod. Rep. 2022 39 20
-
Katja Dralle Mjos,Jacqueline F. Cawthray,Elena Polishchuk,Michael J. Abrams,Chris Orvig Dalton Trans. 2016 45 13146
-
5. Octreotide-functionalized and resveratrol-loaded unimolecular micelles for targeted neuroendocrine cancer therapyWenjin Xu,Jocelyn F. Burke,Srikanth Pilla,Herbert Chen,Renata Jaskula-Sztul,Shaoqin Gong Nanoscale 2013 5 9924
396091-73-9 (Pasireotide TFA Salt) Verwandte Produkte
- 2624134-60-5(2-Nitroso-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid)
- 53898-72-9(1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-)
- 2228386-67-0(O-{1-(5-methylpyridin-3-yl)cyclopropylmethyl}hydroxylamine)
- 2020613-68-5(2-(1-tert-butyl-1H-pyrazol-4-yl)ethanethioamide)
- 17801-77-3((±)-Urothione)
- 2229680-84-4(4-{(tert-butoxy)carbonylamino}-5,5-dimethylhex-2-enoic acid)
- 14003-19-1(Ethyl 2-Nitrilo-2-(2-oxoindolin-3-ylidene)acetate)
- 478518-70-6(D-Galactose-3-d)
- 300697-64-7(ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2679817-39-9(rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:396091-73-9)Pasireotide TFA Salt

Reinheit:99%/99%
Menge:1mg/5mg
Preis ($):161.0/554.0